REACTION_CXSMILES
|
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][C:6]#[CH:7].[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:9]>>[CH:7]1[C:6]2[CH2:5][CH2:4][CH2:3][C:2]=2[CH:1]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1
|
Name
|
|
Quantity
|
1.242 mL
|
Type
|
reactant
|
Smiles
|
C#CCCCC#C
|
Name
|
|
Quantity
|
1.063 mL
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
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Name
|
cyclopentadienyl-Cobalt(I)-dicarbonyl
|
Quantity
|
0.293 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed 1,4-dioxane (100 ml) under argon at rt
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Type
|
TEMPERATURE
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Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was then evaporated
|
Type
|
ADDITION
|
Details
|
treated with toluene (100 ml)
|
Type
|
CUSTOM
|
Details
|
re-evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM (100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad of Kieselguhr
|
Type
|
WASH
|
Details
|
eluting with DCM, organic extracts
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed (0-100% DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC(=CC2=C1CCC2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 427 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |